molecular formula C5H10N2O B1277731 (S)-3-Aminopiperidine-2-one CAS No. 34294-79-6

(S)-3-Aminopiperidine-2-one

Cat. No.: B1277731
CAS No.: 34294-79-6
M. Wt: 114.15 g/mol
InChI Key: YCCMTCQQDULIFE-BYPYZUCNSA-N
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Preparation Methods

The preparation of L-Ornithine lactam (hydrochloride) involves several steps:

    Dissolution of L-arginine: L-arginine is dissolved in water.

    Addition of Crown Ether and Calcium Hydroxide: Crown ether and calcium hydroxide are added to the solution, followed by stirring and heating.

    Addition of Choline: Choline is added to the reaction mixture.

    pH Regulation: Sulfuric acid is used to regulate the pH value, and the mixture is filtered to remove calcium sulfate.

    Vacuum Concentration: The solution is vacuum concentrated.

    Barium Hydroxide Treatment: A saturated solution of barium hydroxide is used to regulate the pH value, followed by filtration to remove barium sulfate.

    Hydrochloric Acid Treatment: Hydrochloric acid is used to adjust the pH value, and the solution is vacuum concentrated again.

    Alcohol Addition and Filtration: Alcohol is added, and the mixture is cooled and filtered to obtain the final product

Chemical Reactions Analysis

L-Ornithine lactam (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into other derivatives.

    Substitution: Substitution reactions involve replacing one functional group with another, often using common reagents like acids or bases.

    Hydrolysis: The compound can undergo hydrolysis to break down into simpler molecules.

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and barium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

L-Ornithine lactam (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

L-Ornithine lactam (hydrochloride) exerts its effects through its metabolism to L-arginine. L-arginine stimulates the pituitary release of growth hormone, which plays a crucial role in various physiological processes. The compound’s mechanism of action involves the regulation of nitrogen disposal and the synthesis of polyamines such as putrescine and spermine .

Comparison with Similar Compounds

L-Ornithine lactam (hydrochloride) can be compared with other similar compounds such as:

L-Ornithine lactam (hydrochloride) is unique due to its specific role as a synthetic intermediate and its applications in the synthesis of dipeptidyl peptidase 4 inhibitors and signaling peptides .

Properties

IUPAC Name

(3S)-3-aminopiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCMTCQQDULIFE-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34294-79-6
Record name (3S)-3-aminopiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Aminopiperidine-2-one
Reactant of Route 2
(S)-3-Aminopiperidine-2-one
Reactant of Route 3
(S)-3-Aminopiperidine-2-one
Reactant of Route 4
(S)-3-Aminopiperidine-2-one
Reactant of Route 5
(S)-3-Aminopiperidine-2-one
Reactant of Route 6
(S)-3-Aminopiperidine-2-one

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